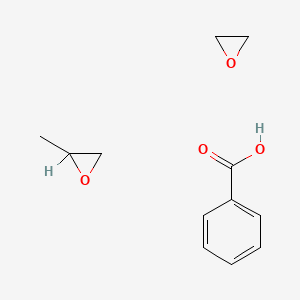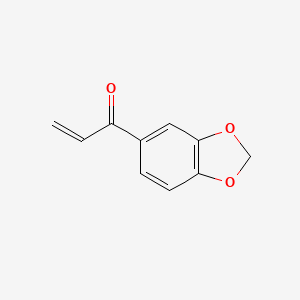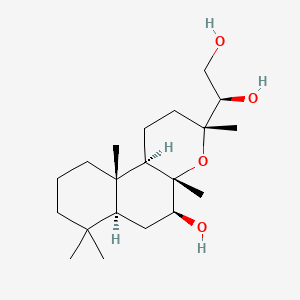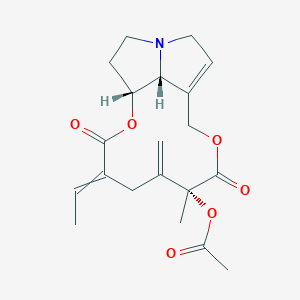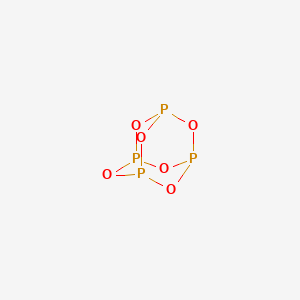
Tetraphosphorus hexaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphosphorus hexaoxide is a phosphorus oxide.
Aplicaciones Científicas De Investigación
Vibrational Spectra Analysis
- Vibrational Spectra for P4O6 Systems : A study by Carbonnière and Pouchan (2008) presents anharmonic vibrational results for tetraphosphorus hexoxide using PBE0/DFT calculations. This provides insights into the vibrational energy levels and helps in understanding the molecular structure of P4O6 (Carbonnière & Pouchan, 2008).
- Theoretical Study of P4O6 Vibrational Analysis : Another study by Jensen et al. (2000) examines the normal mode frequencies and vibrational assignments of P4O6. This study contributes to the theoretical understanding of the molecule, particularly in spectroscopy (Jensen et al., 2000).
Chemical Interactions and Reactions
- Interactions of Peroxynitrite, Tetrahydrobiopterin, Ascorbic Acid, and Thiols : A research by Kuzkaya et al. (2003) explores the reaction of peroxynitrite with tetrahydrobiopterin, where tetraphosphorus hexaoxide plays a role in the interaction mechanisms. This study is significant in understanding the chemical behavior of P4O6 in biological systems (Kuzkaya et al., 2003).
Application in Material Science
- Thionations Using P4S10-Pyridine Complex : Bergman et al. (2011) discuss the use of tetraphosphorus decasulfide (P4S10) in pyridine as a thionating agent. This research is relevant for material science, particularly in the synthesis of thionated derivatives, where P4O6 is a key component (Bergman et al., 2011).
Environmental Applications
- Recent Advances on Removal of Pesticides using AOPs : Vagi and Petsas (2020) explored advanced oxidation processes (AOPs) for the degradation of synthetic pesticides in environmental matrices. This research could imply the role of tetraphosphorus hexaoxide in environmental remediation processes (Vagi & Petsas, 2020).
Propiedades
Número CAS |
10248-58-5 |
|---|---|
Nombre del producto |
Tetraphosphorus hexaoxide |
Fórmula molecular |
O6P4 |
Peso molecular |
219.89 g/mol |
Nombre IUPAC |
2,4,6,8,9,10-hexaoxa-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/O6P4/c1-7-2-9-4-8(1)5-10(3-7)6-9 |
Clave InChI |
VSAISIQCTGDGPU-UHFFFAOYSA-N |
SMILES |
O1P2OP3OP1OP(O2)O3 |
SMILES canónico |
O1P2OP3OP1OP(O2)O3 |
Otros números CAS |
12440-00-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



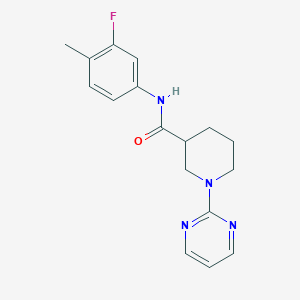
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N'-(3-fluorophenyl)-N-(3-pyridinyl)butanediamide](/img/structure/B1206747.png)
![N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B1206748.png)
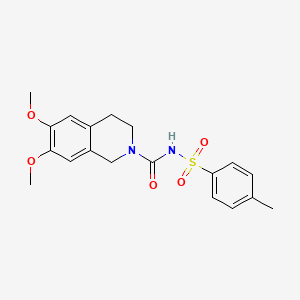
![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)
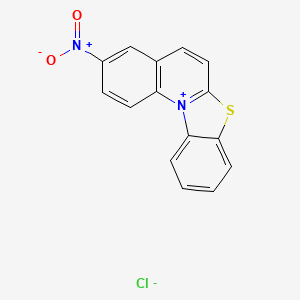
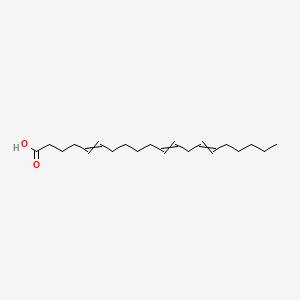
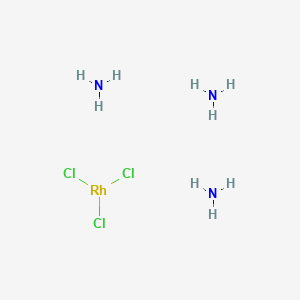
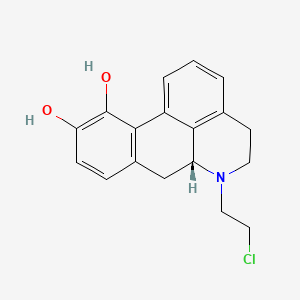
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)
